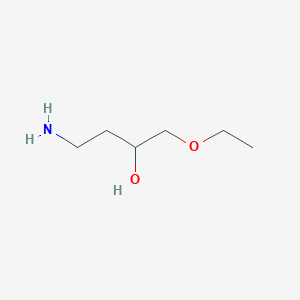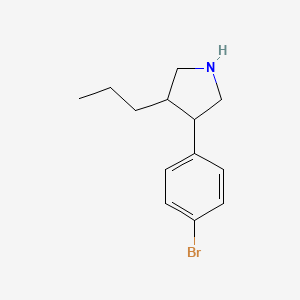
3-(1-Hydroxypropan-2-yl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxypropan-2-yl)azepan-2-one is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol It is a seven-membered heterocyclic compound containing a nitrogen atom in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yl)azepan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diaminopropane with a suitable carbonyl compound can lead to the formation of the azepanone ring . The reaction conditions typically involve the use of a catalyst and a solvent, with the reaction being carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxypropan-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azepanone ring can be reduced to form an alcohol.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepanones.
Aplicaciones Científicas De Investigación
3-(1-Hydroxypropan-2-yl)azepan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxypropan-2-yl)azepan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrogen atom in the ring can also participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Azepan-2-one: A structurally similar compound with a six-membered ring.
1-Hydroxypropan-2-one: A simpler compound with a hydroxyl group and a carbonyl group.
Uniqueness
3-(1-Hydroxypropan-2-yl)azepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-(1-hydroxypropan-2-yl)azepan-2-one |
InChI |
InChI=1S/C9H17NO2/c1-7(6-11)8-4-2-3-5-10-9(8)12/h7-8,11H,2-6H2,1H3,(H,10,12) |
Clave InChI |
SYUNSZZQWVNZGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1CCCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)



![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)

![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)





